molecular formula C16H8F6N2OS B2569135 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 722465-84-1

3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2569135
CAS No.: 722465-84-1
M. Wt: 390.3
InChI Key: ZZTXJQCGGACHAM-UHFFFAOYSA-N
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Description

3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a bicyclic heteroaromatic core (3,4-dihydroquinazolin-4-one) substituted with a 2,5-bis(trifluoromethyl)phenyl group at position 3 and a sulfanyl (-SH) moiety at position 2. The sulfanyl group may contribute to hydrogen bonding, redox activity, or coordination chemistry, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[2,5-bis(trifluoromethyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6N2OS/c17-15(18,19)8-5-6-10(16(20,21)22)12(7-8)24-13(25)9-3-1-2-4-11(9)23-14(24)26/h1-7H,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTXJQCGGACHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with thiourea to form an intermediate, which is then cyclized under acidic conditions to yield the desired dihydroquinazolinone structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to maintain precise reaction conditions and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles and appropriate solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of trifluoromethyl-substituted derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, derivatives of 3-[2,5-bis(trifluoromethyl)phenyl] have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The presence of the trifluoromethyl moiety is believed to improve the interaction with microbial targets due to increased lipophilicity and electron-withdrawing effects .

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several synthesized derivatives, including those based on 3-[2,5-bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one. Results indicated significant inhibition zones against tested pathogens, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Anticancer Evaluation

In another study focusing on anticancer activity, derivatives were tested against various cancer cell lines. The results showed that certain modifications to the quinazoline structure led to improved cytotoxicity against breast and lung cancer cells, highlighting the importance of structural optimization in drug design .

Therapeutic Applications

The unique properties of this compound make it a candidate for several therapeutic areas:

  • Antimicrobial Agents : Given its effectiveness against resistant strains, it could be developed into new antibiotics.
  • Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for cancer treatment.
  • Anti-inflammatory Agents : Preliminary data suggest that modifications may yield anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions that modulate the activity of the target molecules. This dual functionality makes the compound a versatile tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Analysis

The quinazolinone core is shared with compounds like 4l (), which features a tetrahydroquinazolin-4-one scaffold. However, 4l incorporates methyl and oxo groups, whereas the target compound retains a partially unsaturated dihydroquinazolinone system. This difference influences aromaticity and electronic properties: the dihydroquinazolinone in the target compound may exhibit enhanced conjugation compared to the saturated tetrahydroquinazolinone in 4l .

In contrast, 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid () employs a 1,3,5-triazine core, which is structurally distinct but shares functional complexity (e.g., morpholino and ureido groups). Triazines are typically more electron-deficient than quinazolinones, affecting their reactivity and applications in catalysis or supramolecular chemistry .

Substituent Effects

  • Target Compound: 2,5-Bis(trifluoromethyl)phenyl: The -CF₃ groups increase hydrophobicity and may improve membrane permeability in biological systems. Their strong electron-withdrawing nature could stabilize negative charges or modulate π-π stacking interactions.
  • Compound 4l () :

    • 4-Methoxyphenyl : Electron-donating methoxy (-OMe) groups enhance solubility in polar solvents but reduce thermal stability compared to -CF₃.
    • Methyl and oxo groups : These substituents may sterically hinder reactivity while contributing to crystallinity, as evidenced by its melting point (228–230°C) .
  • Compound 22 (): Morpholino and ureido groups: Enhance solubility and hydrogen-bonding capacity, favoring applications in drug delivery or polymer science. The carboxylic acid moiety adds pH-dependent solubility .

Physical and Chemical Properties

  • Melting Point : The target compound’s melting point is unreported, but 4l melts at 228–230°C. The -CF₃ groups may raise the melting point due to increased molecular rigidity, though steric effects could disrupt packing.
  • Solubility : The -CF₃ groups likely reduce water solubility compared to 4l ’s -OMe substituents. However, the sulfanyl group may improve solubility in polar aprotic solvents.
  • Stability : Trifluoromethyl groups enhance thermal and oxidative stability, whereas 4l ’s -OMe groups might render it more susceptible to degradation .

Biological Activity

3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research on its biological properties, including anti-cancer effects, antimicrobial activity, and mechanisms of action.

  • Molecular Formula : C18H14F6N2S
  • Molecular Weight : 396.37 g/mol
  • Structure : The compound features a quinazolinone core substituted with a bis(trifluoromethyl)phenyl group and a sulfanyl group.

Anti-Cancer Activity

Research indicates that derivatives of compounds with similar structures exhibit significant anti-cancer properties. For instance, studies on related compounds have shown that they can inhibit tumor growth by modulating key signaling pathways.

  • Mechanism of Action :
    • STAT3 Pathway Inhibition : Some studies suggest that compounds with a similar framework can inhibit the STAT3 signaling pathway, which is often activated in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
    • HNF 4α Regulation : Compounds related to this compound have been shown to regulate HNF 4α, a transcription factor involved in liver cancer progression .
  • In Vitro Studies :
    • A study demonstrated that treatment with derivatives resulted in a concentration-dependent inhibition of liver cancer cell lines (HepG2 and Hep3B), leading to enhanced apoptosis and reduced colony formation .
  • In Vivo Studies :
    • In animal models, similar compounds have shown the ability to prevent tumor growth when administered at specific dosages (e.g., 5 mg/kg) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties.

  • Antibacterial Efficacy :
    • Research on related trifluoromethyl-substituted compounds has demonstrated potent antibacterial activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). These compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against various bacterial strains .
    • The presence of the trifluoromethyl group is known to enhance the pharmacodynamics and pharmacokinetic properties of such compounds, making them effective against biofilms formed by bacteria .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antitumor Activity :
    • A compound structurally similar to this compound was tested for its ability to inhibit liver tumor growth through modulation of HNF 4α and STAT3 pathways. The results indicated significant tumor suppression in treated groups compared to controls .
  • Antimicrobial Studies :
    • A series of pyrazole derivatives containing the trifluoromethyl group were synthesized and tested for their antimicrobial properties. Compounds showed strong activity against biofilms with MBEC values as low as 1 µg/mL against S. aureus and E. faecalis .

Summary Table of Biological Activities

Activity TypeObservationsReference
Anti-CancerInhibition of tumor growth; apoptosis induction
AntimicrobialPotent against MRSA; low MIC values
MechanismInhibition of STAT3; regulation of HNF 4α

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